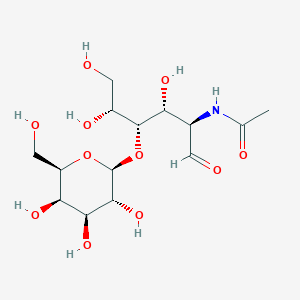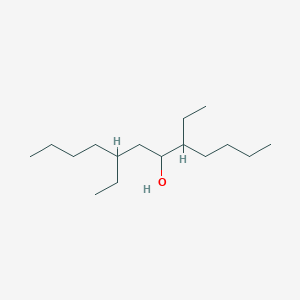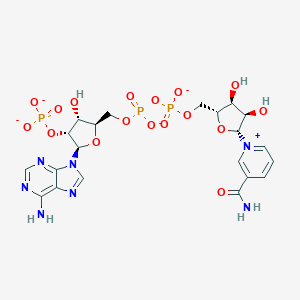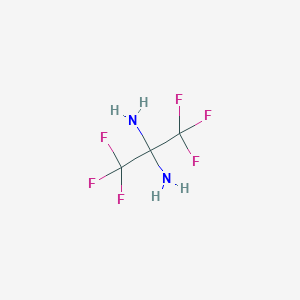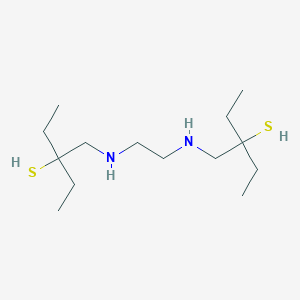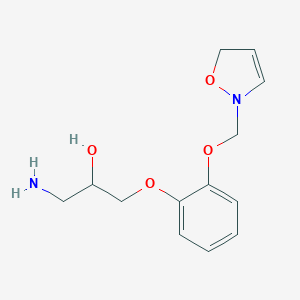
AO-Pmi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AO-Pmi is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized using a novel method and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of AO-Pmi is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins that are involved in cell growth, inflammation, and cell death. AO-Pmi has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. It has also been shown to inhibit the activity of caspases, enzymes that are involved in cell death.
Biochemical and Physiological Effects:
AO-Pmi has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing cell death, and inhibiting cell growth. It has also been shown to protect neurons from damage and reduce oxidative stress. AO-Pmi has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of AO-Pmi is its ability to inhibit the growth of cancer cells and induce cell death. This makes it a promising candidate for cancer research. However, one of the limitations of AO-Pmi is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for AO-Pmi research, including exploring its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanism of action of AO-Pmi and its potential side effects. Additionally, optimizing its synthesis method to increase yield and purity could make it more accessible for research purposes.
In conclusion, AO-Pmi is a synthetic compound that has shown promising results in various scientific research studies. Its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage makes it a promising candidate for various applications. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
AO-Pmi is synthesized using a novel method that involves the reaction of p-methoxyphenylacetonitrile with acetic anhydride and aluminum chloride. The resulting compound is then subjected to hydrolysis, which yields AO-Pmi. This method has been optimized to produce high yields of AO-Pmi with excellent purity.
Scientific Research Applications
AO-Pmi has shown potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative diseases, AO-Pmi has been shown to protect neurons from damage and reduce inflammation. Inflammation is a common underlying factor in many diseases, and AO-Pmi has been shown to reduce inflammation in various animal models.
properties
CAS RN |
125992-10-1 |
|---|---|
Product Name |
AO-Pmi |
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H18N2O4/c14-8-11(16)9-17-12-4-1-2-5-13(12)18-10-15-6-3-7-19-15/h1-6,11,16H,7-10,14H2 |
InChI Key |
AOBUQGUVKSDLGX-UHFFFAOYSA-N |
SMILES |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
Canonical SMILES |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
synonyms |
(3-amino-2-oxypropoxy)phenoxymethylisoxazole AO-PMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



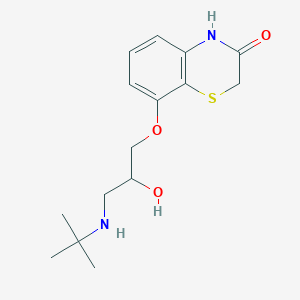
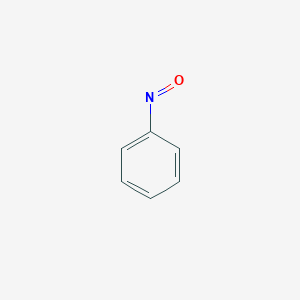
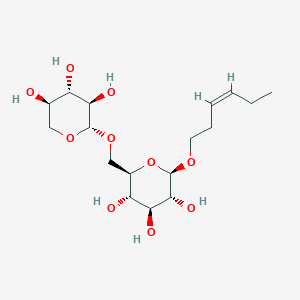
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
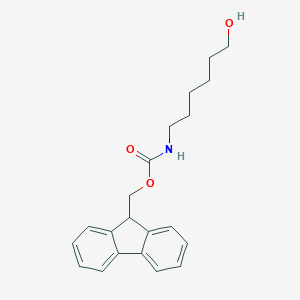
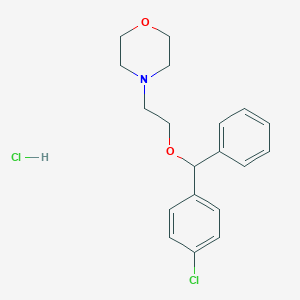
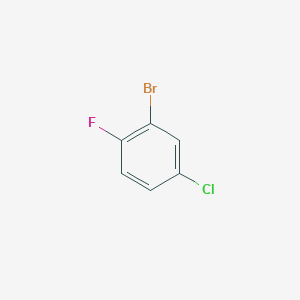
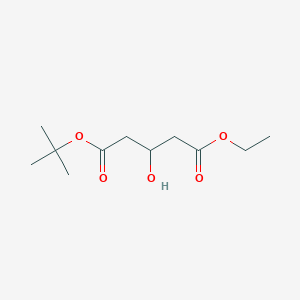
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)
